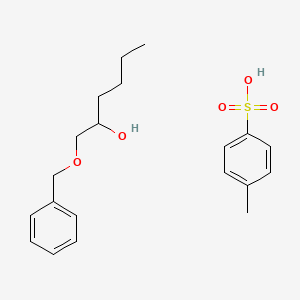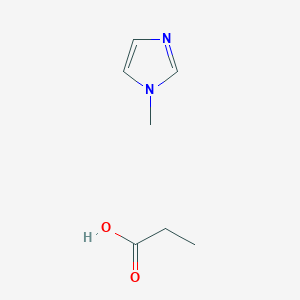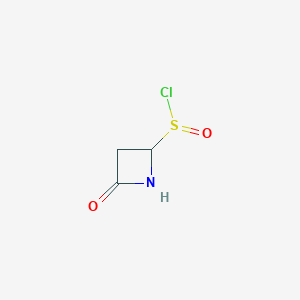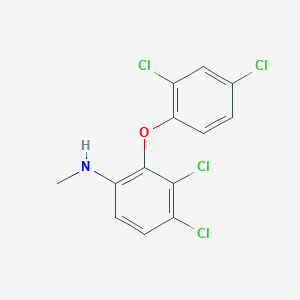
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol is a compound with diverse applications in various fields of science and industry. The compound consists of two distinct functional groups: a sulfonic acid group attached to a methylbenzene ring and a phenylmethoxy group attached to a hexanol chain. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol typically involves multiple steps. One common method includes the sulfonation of methylbenzene (toluene) to form 4-Methylbenzenesulfonic acid. This is followed by the reaction of 1-phenylmethoxyhexan-2-ol with the sulfonic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and ketones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives and ketones.
Reduction: Sulfonates and sulfinates.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The phenylmethoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the phenylmethoxyhexan-2-ol moiety.
1-Phenylmethoxyhexan-2-ol: Contains the phenylmethoxyhexan-2-ol group but lacks the sulfonic acid group.
Uniqueness
4-Methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol is unique due to the presence of both sulfonic acid and phenylmethoxyhexan-2-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
832690-22-9 |
|---|---|
Molekularformel |
C20H28O5S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;1-phenylmethoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2.C7H8O3S/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,13-14H,2-3,9-11H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UUKGRKNXFZOCIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COCC1=CC=CC=C1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)

![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)

![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)

